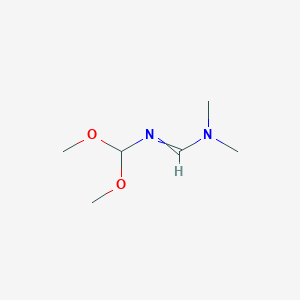
N'-(Dimethoxymethyl)-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide is a chemical compound with the molecular formula C5H13NO2. It is known for its applications in various fields, including pharmaceuticals, crop protection, and cosmetics. This compound is an excellent methylating agent for acids, amines, thiols, and amino acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide typically involves the reaction of N,N-dimethylformamide with methanol. This reaction is catalyzed by acids such as dry hydrochloric acid, sulfuric acid, trifluoroacetic acid, or p-toluenesulfonic acid . The reaction proceeds smoothly in the presence of 0.1 mol % acid, without the need to remove water, making it an efficient and environmentally friendly process .
Industrial Production Methods
Industrial production of N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide follows similar synthetic routes but on a larger scale. The use of commercially available catalysts with low cost and low loadings (as low as 0.03 mol %) is common. The reaction temperature ranges from -60°C to 50°C, and the process is designed to be environmentally friendly with a simple work-up procedure .
Análisis De Reacciones Químicas
Types of Reactions
N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives.
Aplicaciones Científicas De Investigación
N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide has diverse applications in scientific research:
Chemistry: Used as a methylating agent in organic synthesis.
Biology: Utilized in the synthesis of biologically active compounds.
Medicine: Applied in the synthesis of pharmaceuticals.
Industry: Used in the production of crop protection agents and cosmetics.
Mecanismo De Acción
The mechanism of action of N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide involves its role as a methylating agent. It transfers methyl groups to various substrates, facilitating the formation of methylated products. This process involves the activation of the compound by acids, which enhances its reactivity towards nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylformamide dimethyl acetal: An acetal obtained by formal condensation of N,N-dimethylformamide with methanol.
Uniqueness
N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide is unique due to its high efficiency as a methylating agent and its versatility in various applications, including pharmaceuticals, crop protection, and cosmetics .
Propiedades
Número CAS |
94815-01-7 |
|---|---|
Fórmula molecular |
C6H14N2O2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
N'-(dimethoxymethyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C6H14N2O2/c1-8(2)5-7-6(9-3)10-4/h5-6H,1-4H3 |
Clave InChI |
XMSNWAGJGVMCEP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


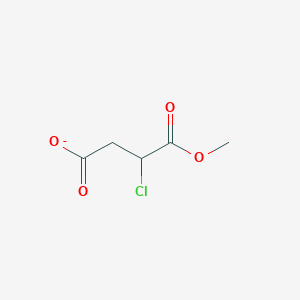
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)
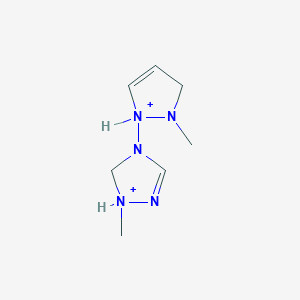


![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
![N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14361015.png)
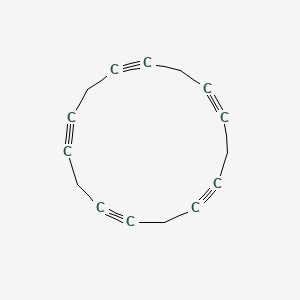
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)
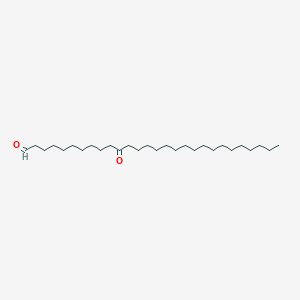
![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)
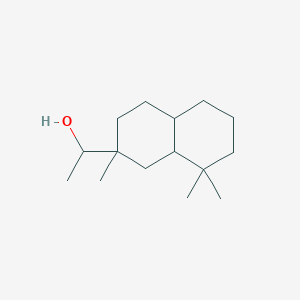
![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
